Cas no 807382-47-4 (4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid)

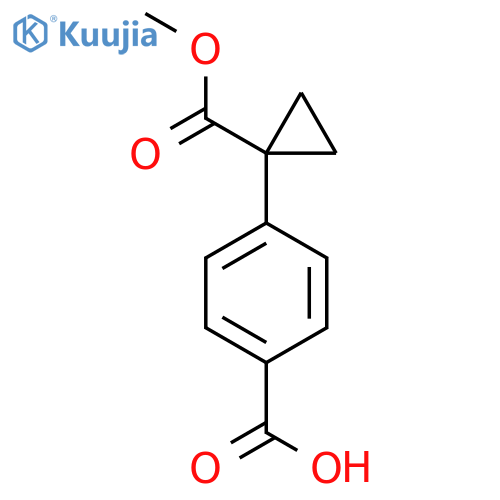

807382-47-4 structure

商品名:4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid

CAS番号:807382-47-4

MF:C12H12O4

メガワット:220.221283912659

CID:4717172

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 4-[1-(methoxycarbonyl)cyclopropyl]-

- GMOUXACCXBMBMS-UHFFFAOYSA-N

- 4-(1-(methoxycarbonyl)cyclopropyl)benzoic acid

- 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid

-

- インチ: 1S/C12H12O4/c1-16-11(15)12(6-7-12)9-4-2-8(3-5-9)10(13)14/h2-5H,6-7H2,1H3,(H,13,14)

- InChIKey: GMOUXACCXBMBMS-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1(C2C=CC(C(=O)O)=CC=2)CC1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 298

- トポロジー分子極性表面積: 63.6

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M226280-250mg |

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid |

807382-47-4 | 250mg |

$ 1200.00 | 2023-09-07 | ||

| Aaron | AR01E61P-2.5g |

4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |

807382-47-4 | 95% | 2.5g |

$2950.00 | 2023-12-15 | |

| Aaron | AR01E61P-250mg |

4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |

807382-47-4 | 95% | 250mg |

$765.00 | 2025-02-14 | |

| Aaron | AR01E61P-1g |

4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |

807382-47-4 | 95% | 1g |

$1519.00 | 2025-02-14 | |

| 1PlusChem | 1P01E5TD-500mg |

4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |

807382-47-4 | 95% | 500mg |

$1109.00 | 2024-04-21 | |

| 1PlusChem | 1P01E5TD-50mg |

4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |

807382-47-4 | 95% | 50mg |

$363.00 | 2024-04-21 | |

| 1PlusChem | 1P01E5TD-5g |

4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |

807382-47-4 | 95% | 5g |

$3952.00 | 2024-04-21 | |

| 1PlusChem | 1P01E5TD-100mg |

4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |

807382-47-4 | 95% | 100mg |

$527.00 | 2024-04-21 | |

| 1PlusChem | 1P01E5TD-10g |

4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |

807382-47-4 | 95% | 10g |

$5831.00 | 2024-04-21 | |

| Aaron | AR01E61P-5g |

4-(1-(Methoxycarbonyl)cyclopropyl)benzoicAcid |

807382-47-4 | 95% | 5g |

$4353.00 | 2023-12-15 |

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid 関連文献

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

807382-47-4 (4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid) 関連製品

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 503537-97-1(4-bromooct-1-ene)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量